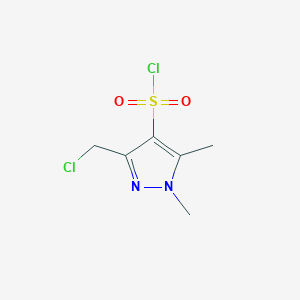

3-(chloromethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Description

Structural Characterization

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction studies reveal critical insights into the molecular geometry and packing. The pyrazole ring adopts a planar conformation, with deviations from planarity typically below 0.02 Å for analogous compounds. Key structural features include:

Substituent Positions :

- The sulfonyl chloride group (-SO₂Cl) occupies the 4-position, while the 1,5-dimethyl groups and 3-chloromethyl group are positioned orthogonally to the ring.

- Dihedral angles between the pyrazole ring and substituents (e.g., chloromethyl group) are expected to range between 30°–50°, as observed in related pyrazole derivatives.

Intercrystalline Interactions :

| Parameter | Value | Reference |

|---|---|---|

| Pyrazole Ring Planarity | r.m.s. deviation < 0.02 Å | |

| Dihedral Angle (C3-Cl) | ~37°–50° | |

| π–π Interaction Distance | ~3.9 Å |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The NMR spectra provide critical information about the compound’s electronic environment:

¹H NMR :

- Chloromethyl Group (CH₂Cl) : A triplet at δ 4.5–4.8 ppm due to coupling with neighboring protons.

- 1,5-Dimethyl Groups : Two singlets at δ 2.2–2.5 ppm (CH₃ adjacent to N) and δ 3.8–3.9 ppm (CH₃ at C5).

- Pyrazole Protons : A singlet at δ 6.0–6.2 ppm for the H-2 proton, depending on deshielding effects.

¹³C NMR :

| Signal | ¹H NMR (δ) | ¹³C NMR (δ) |

|---|---|---|

| CH₂Cl | 4.5–4.8 | 35–40 |

| C1-CH₃ | 2.2–2.5 | 21–25 |

| C5-CH₃ | 3. |

Properties

IUPAC Name |

3-(chloromethyl)-1,5-dimethylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2N2O2S/c1-4-6(13(8,11)12)5(3-7)9-10(4)2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIGDCOHBNBJEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)CCl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the chloromethylation of 1,5-dimethyl-1H-pyrazole followed by sulfonylation. The chloromethylation can be achieved using chloromethyl methyl ether or chlorotrimethylsilane in the presence of a metallic chloride catalyst such as FeCl3, ZnCl2, or SnCl4 . The sulfonylation step involves the reaction of the chloromethylated pyrazole with chlorosulfonic acid or sulfuryl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of chloromethylating and sulfonylating agents.

Chemical Reactions Analysis

1.1. Quinoline Formation

-

Pfitzinger Reaction : A common route to synthesize quinoline derivatives involves reacting isatin with ketones (e.g., 4-bromoacetophenone) under basic conditions . This forms a quinoline-4-carboxylic acid intermediate, which can undergo esterification or hydrazide formation.

-

Friedländer Condensation : Anthranilaldehyde reacts with o-aminocarbonyl compounds (e.g., o-aminoacetophenones) to form quinoline scaffolds .

1.2. Pyrazole Ring Formation

-

Hydrazide Cyclization : Acid hydrazides (e.g., derived from quinoline-4-carboxylic acid) react with β-dicarbonyl compounds (e.g., acetylacetone) in the presence of catalysts (e.g., pyridine) to form the pyrazole ring .

-

Cyclocondensation : Reaction with malononitrile or ethyl acetoacetate under reflux conditions generates pyrazoloquinoline derivatives .

Key Intermediates :

-

Quinoline-4-carboxylic acid (1) → Ethyl ester (2) → Carbohydrazide (3) → Pyrazoloquinoline (via cyclocondensation) .

Chemical Reactivity

The compound’s reactivity stems from its aromatic rings and substituents:

-

Electrophilic Aromatic Substitution : Bromine and methoxy groups direct electrophilic reactions (e.g., nitration, alkylation) to specific positions.

-

Nucleophilic Attack : The pyrazole ring’s nitrogen atoms may participate in nucleophilic substitution or coupling reactions (e.g., Suzuki coupling).

-

Redox Reactions : Bromine can undergo oxidation/reduction, while methyl groups may act as electron-donating substituents.

3.1. Pyrazoloquinoline Formation

The synthesis of the pyrazoloquinoline core involves:

-

Condensation : Formation of a hydrazone intermediate via reaction of hydrazide with triethyl orthoformate .

-

Cyclization : Intramolecular cyclization to form the pyrazole ring, facilitated by acidic conditions (e.g., H₂SO₄) .

3.2. Substitution Reactions

-

Bromine Substitution : The 4-bromophenyl group may undergo cross-coupling (e.g., with organoboron reagents) or elimination reactions.

-

Methoxy Group Reactivity : Methoxy groups can participate in demethylation or O-alkylation under specific conditions.

Analytical and Purification Methods

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

- Molecular Formula : C6H9ClN2O2S

- CAS Number : 59340-27-1

The structure features a pyrazole ring substituted with a chloromethyl and sulfonyl chloride group, which contributes to its reactivity and utility in synthesis.

Pharmaceutical Applications

1. Pharmaceutical Intermediates

3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex molecules.

Case Study: Synthesis of Isoxazoline Derivatives

A notable application is its use in the production of isoxazoline derivatives, which are known for their herbicidal properties. The compound serves as a precursor that can be transformed into these derivatives through established synthetic pathways. For example, a reaction involving sodium hydrosulfide and other reagents allows for the formation of isoxazoline structures from pyrazole intermediates, highlighting its significance in agrochemical development .

Agrochemical Applications

2. Development of Herbicides

The compound's role as an intermediate in the synthesis of herbicides showcases its importance in agricultural chemistry. Pyrazole derivatives have been identified as effective herbicides due to their selective action against various weed species.

Data Table: Herbicidal Activity of Pyrazole Derivatives

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The sulfonyl chloride group can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions can modify the structure and function of target molecules, influencing various biological and chemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Reactivity

Physicochemical Properties

- Thermal Stability : The pyrazole ring in 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride likely enhances thermal stability compared to linear analogs like 3-(chloromethyl)benzoyl chloride (bp 149–150°C at 20 mmHg ). Rigid heterocycles often exhibit higher melting points.

- Reactivity : The sulfonyl chloride group is more electrophilic than sulfonamides (e.g., compound 27 in , IR: 1164 cm⁻¹ for SO₂ ) or sulfanyl groups (e.g., ), enabling faster reactions with amines or alcohols.

Research Findings and Case Studies

- : Benzoyl chlorides with chloromethyl groups are priced higher (e.g., 4-(chloromethyl)benzoyl chloride at JPY 7,600/5g ), indicating market value for chlorinated intermediates.

- : Sulfanyl-pyrazole derivatives demonstrate distinct spectroscopic profiles (e.g., 1H-NMR shifts at δ 7.36–9.27 ), which could guide characterization of the target compound.

Biological Activity

3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article explores the biological activity of this specific compound, synthesizing data from various studies and reviews.

- Molecular Formula : C5H7ClN2O2S

- Molecular Weight : 194.63 g/mol

- CAS Number : 80466-78-0

- IUPAC Name : 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

This compound serves primarily as an intermediate in pharmaceutical synthesis and is noted for its moisture sensitivity and incompatibility with oxidizing agents .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, a review highlighted that compounds containing the pyrazole structure, including those similar to 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process .

Antitumor Activity

Several studies have reported on the antitumor potential of pyrazole derivatives. A notable study examined a series of pyrazole compounds and found that modifications at the 4-position could enhance cytotoxicity against various cancer cell lines. The sulfonyl chloride functionality may contribute to increased reactivity and interaction with biological targets involved in tumor progression .

Study on Pyrazole Derivatives

A study conducted by researchers at [source] focused on the synthesis and biological evaluation of several pyrazole derivatives. Among these was 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, which demonstrated promising results in inhibiting cell proliferation in breast cancer models. The mechanism was attributed to the compound's ability to induce apoptosis through the mitochondrial pathway .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that the presence of a sulfonyl chloride group significantly enhances biological activity compared to other substituents. In a comparative study involving various pyrazole derivatives, it was observed that those with sulfonyl groups exhibited higher potency against COX enzymes and showed better selectivity towards cancer cells over normal cells .

Data Table: Biological Activity Summary

Q & A

How can reaction conditions be optimized for synthesizing derivatives of 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride to minimize side reactions from its reactive functional groups?

Methodological Answer:

The sulfonyl chloride and chloromethyl groups in the compound are highly reactive, making reaction optimization critical. Key strategies include:

- Solvent Selection: Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates and reduce hydrolysis of sulfonyl chloride .

- Base Choice: Triethylamine or pyridine can neutralize HCl byproducts, preventing undesired side reactions (e.g., alkylation of nucleophiles by the chloromethyl group) .

- Temperature Control: Low temperatures (0–5°C) suppress exothermic side reactions, as demonstrated in analogous syntheses of sulfonyl chloride derivatives .

- Catalytic Additives: Metal chlorides (e.g., FeCl₃) may accelerate sulfonation while minimizing decomposition, as seen in related pyrazole systems .

What advanced spectroscopic techniques are most effective for confirming the structural integrity of derivatives synthesized from this compound?

Methodological Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR: Compare chemical shifts of the pyrazole ring protons (typically δ 2.2–2.5 ppm for methyl groups) and sulfonyl chloride signals (δ 3.8–4.2 ppm for chloromethyl) with literature data .

- IR Spectroscopy: Confirm sulfonyl chloride presence via S=O stretching (~1350–1370 cm⁻¹) and S-Cl bonds (~550–600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with calculated masses to rule out impurities .

- X-ray Crystallography: Resolve ambiguities in regiochemistry, especially when substituents are introduced at the 4-position of the pyrazole ring .

How can researchers design structure-activity relationship (SAR) studies using this compound as a scaffold for bioactive molecules?

Methodological Answer:

- Systematic Substituent Variation: Replace the sulfonyl chloride with thioether, amide, or ester groups to assess bioactivity changes, as shown in pyrazole-based analgesic agents .

- Heterocycle Fusion: Attach coumarin or pyrimidine moieties to the pyrazole core (e.g., via Sonogashira coupling) to modulate pharmacokinetic properties, as demonstrated in recent heterocyclic derivatives .

- Pharmacophore Mapping: Use computational tools (e.g., molecular docking) to predict binding interactions with targets like cyclooxygenase-2 (COX-2), leveraging structural data from related anti-inflammatory compounds .

What experimental strategies mitigate instability issues during storage or handling of this compound?

Methodological Answer:

- Inert Atmosphere Storage: Store under argon or nitrogen to prevent hydrolysis of the sulfonyl chloride group .

- Desiccants: Use silica gel or molecular sieves in storage containers to minimize moisture exposure .

- Low-Temperature Handling: Conduct reactions at –20°C if prolonged stability is required, as shown in studies of sulfonyl chloride analogs .

- Stability Monitoring: Regularly assess purity via TLC or HPLC to detect degradation products (e.g., sulfonic acids) .

How should researchers address contradictory pharmacological data (e.g., analgesic vs. ulcerogenic effects) in preclinical studies of derivatives?

Methodological Answer:

- Dose-Response Analysis: Establish therapeutic indices by testing multiple doses (e.g., 10–100 mg/kg) to differentiate efficacy from toxicity, as seen in pyrazole-based drug candidates .

- Mechanistic Studies: Use enzyme inhibition assays (e.g., COX-1/COX-2 selectivity) to clarify whether anti-inflammatory activity correlates with ulcerogenic side effects .

- Comparative Controls: Include reference drugs (e.g., indomethacin) to benchmark activity and toxicity profiles .

What alternative synthetic methodologies (e.g., sonication, microwave) can improve yields or reduce reaction times for derivatives?

Methodological Answer:

- Ultrasonication: Reduces reaction times from hours to minutes (e.g., 20 min for pyrazole-chalcone hybrids) by enhancing mixing and activation energy .

- Microwave-Assisted Synthesis: Accelerates nucleophilic substitution at the chloromethyl group, as demonstrated in analogous acetamide derivatives .

- Flow Chemistry: Enables precise control of exothermic reactions (e.g., sulfonation) while minimizing decomposition .

How can computational chemistry guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

- Molecular Dynamics Simulations: Model interactions between sulfonyl chloride derivatives and enzyme active sites (e.g., bacterial dihydropteroate synthase for antimicrobial studies) .

- ADMET Prediction: Use tools like SwissADME to optimize logP (targeting 1–3 for oral bioavailability) and reduce hepatotoxicity risks .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ values) with bioactivity data to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.